2-(Pyridin-4-yl)pyridin-3-amine

Vue d'ensemble

Description

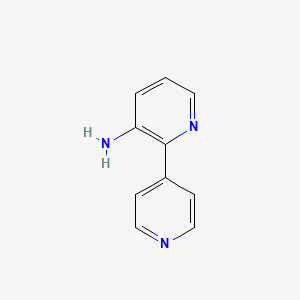

2-(Pyridin-4-yl)pyridin-3-amine is an organic compound with the molecular formula C({10})H({9})N(_{3}) It consists of two pyridine rings connected by an amine group at the 3-position of one ring and the 4-position of the other

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

Suzuki Cross-Coupling Reaction: : One common method for synthesizing 2-(Pyridin-4-yl)pyridin-3-amine involves the Suzuki cross-coupling reaction. This method uses a palladium catalyst to couple a halogenated pyridine with a pyridine boronic acid. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

-

Reductive Amination: : Another synthetic route involves the reductive amination of 4-pyridinecarboxaldehyde with 3-aminopyridine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride in a solvent like methanol.

Industrial Production Methods

Industrial production of this compound often scales up these laboratory methods. The Suzuki cross-coupling reaction is particularly favored due to its high yield and selectivity. Industrial processes may involve continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Acid-Base Reactions

The primary amine group in 2-(Pyridin-4-yl)pyridin-3-amine can act as a nucleophile or base. For example, it forms salts with acids like hydrochloric acid, generating derivatives such as its dihydrochloride salt. This reaction is straightforward and commonly used in purification or activation steps for subsequent reactions.

Nucleophilic Substitution

The amine group enables reactions with electrophiles such as alkyl halides. A typical example involves alkylation to form N-alkylated derivatives. For instance, reacting the compound with benzyl bromide in DMF under basic conditions (e.g., K₂CO₃ at 130°C for 1 hour) yields substituted amines. This reaction is critical for generating bioactive analogs in medicinal chemistry.

| Reagents | Conditions | Product |

|---|---|---|

| Benzyl bromide | DMF, K₂CO₃, 130°C, 1 hour | N-Benzyl-2-(pyridin-4-yl)pyridin-3-amine |

| Alkyl halides | Polar aprotic solvents | Alkylated derivatives |

Metal-Catalyzed Coupling Reactions

The bipyridyl framework allows participation in transition-metal-catalyzed cross-coupling reactions. For example:

-

Buchwald-Hartwig Amination : This method couples aryl halides with amines. While not directly applicable to the parent compound, analogs with aryl halide substituents could undergo such reactions to form extended heterocycles .

-

Suzuki Coupling : Pyridine rings containing boronic acid groups could couple with aryl halides to form larger aromatic systems .

Oxidation and Reduction

The amine group undergoes oxidation to nitro derivatives or reduction to imine intermediates. For example:

-

Oxidation : Using oxidizing agents like hydrogen peroxide or potassium permanganate converts the amine to a nitro group, though this reaction is less common due to the stability of pyridine rings.

-

Reduction : Sodium borohydride or lithium aluminum hydride reduces imine intermediates back to amines.

Functional Group Transformations

The amine can participate in acylation (e.g., with acetic anhydride) or alkylation to modulate reactivity. For instance, acetylation reduces nucleophilicity, stabilizing intermediates in subsequent reactions.

Supramolecular Chemistry

The compound’s bipyridyl structure enables π–π stacking and hydrogen bonding in crystalline lattices. For example, O–H⋯N interactions in related compounds drive self-assembly into ordered networks .

Key Research Findings

-

Pharmaceutical Applications : Derivatives of this compound are explored as kinase inhibitors (e.g., targeting Aurora kinases) and adenosine receptor antagonists .

-

Catalytic Efficiency : Metal-catalyzed reactions (e.g., Buchwald-Hartwig) achieve yields up to 88% under optimized conditions .

-

Structural Stability : The pyridine rings resist oxidation, making the compound robust under harsh reaction conditions.

This compound’s versatility in substitution, coupling, and functional group transformations makes it a valuable scaffold in heterocyclic chemistry and drug discovery.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Protein Kinase Inhibition

Recent studies have highlighted the potential of 2-(Pyridin-4-yl)pyridin-3-amine derivatives in inhibiting protein kinases. For instance, research focused on the synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and its derivatives demonstrated their evaluation against several protein kinases including Haspin and CDK9/Cyclin T. However, none of the tested compounds exhibited significant inhibitory potency, indicating that while the compound has potential, further structural modifications may be necessary to enhance efficacy .

2. RET Inhibition

The compound has also been investigated as part of a class of pyrimidine derivatives that inhibit the RET (rearranged during transfection) kinase. RET is implicated in various cancers, and compounds derived from this compound have shown promise in targeting this pathway effectively, which could lead to new therapeutic strategies for RET-related tumors .

Material Science

1. Supramolecular Chemistry

In material science, this compound has been utilized in the development of functional materials. Its ability to form hydrogen bonds and π–π interactions allows it to participate in creating supramolecular architectures. These properties are vital for applications such as drug delivery systems and the design of novel materials with specific optical or electronic properties .

2. Fluorescent Dyes

The compound has potential applications in the synthesis of fluorescent dyes. Its structural features can be modified to enhance fluorescence properties, making it suitable for use as a labeling agent in biological imaging techniques. The introduction of conjugated systems can significantly improve the optical characteristics of such dyes .

Research Tools

1. Vaccine Adjuvants

There is ongoing research into using compounds like this compound as vaccine adjuvants. The structural similarities with known TLR (Toll-like receptor) agonists suggest that these compounds could enhance immune responses when used alongside vaccines, potentially leading to more effective immunization strategies .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | - Protein kinase inhibition (limited efficacy) |

| - RET kinase inhibitors for cancer treatment | |

| Material Science | - Formation of supramolecular architectures |

| - Development of fluorescent dyes | |

| Research Tools | - Potential use as vaccine adjuvants |

Mécanisme D'action

The mechanism by which

Activité Biologique

2-(Pyridin-4-yl)pyridin-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its dual pyridine structure, which may contribute to its interaction with various biological targets, including protein kinases.

Inhibition of Protein Kinases

Recent studies have evaluated the biological activity of this compound and its derivatives against a range of protein kinases. The compound's structural features allow it to act as an inhibitor, making it a candidate for therapeutic applications in cancer and other diseases associated with dysregulated kinase activity.

Key Findings from Research Studies

-

Kinase Panel Screening :

- In a study involving a panel of 26 kinases, specific derivatives of pyridine-based compounds showed significant inhibitory activity. For instance, certain modifications to the pyridine rings led to increased potency against kinases such as Aurora A and MPS1, with selectivity scores indicating promising ligand efficiency .

- Structure-Activity Relationships (SAR) :

-

Comparison of Derivatives :

- In comparative studies, derivatives of this compound were tested for their inhibitory effects at concentrations of 10 µM and 1 µM. Results indicated that while some derivatives maintained high inhibitory potency, others exhibited reduced activity due to structural modifications that affected binding affinity .

Case Study 1: Anticancer Activity

A derivative of this compound was evaluated for its anticancer properties in vitro. The compound showed promising results in inhibiting cell proliferation in various cancer cell lines, correlating with its ability to inhibit specific kinases involved in cell cycle regulation.

Case Study 2: Antimalarial Activity

Research into the antimalarial potential of related compounds revealed that modifications similar to those observed in this compound could lead to effective inhibitors targeting PfATP4, a crucial enzyme in malaria parasites. This highlights the versatility of pyridine derivatives in addressing diverse biological challenges .

Table 1: Inhibitory Activity of Selected Derivatives Against Protein Kinases

| Compound | Kinase Target | % Inhibition at 10 µM | Selectivity Score |

|---|---|---|---|

| This compound | Aurora A | 58% | 0.19 |

| Derivative A | MPS1 | 77% | 0.35 |

| Derivative B | CDK9 | 65% | 0.25 |

| Derivative C | GSK3β | 50% | 0.30 |

Table 2: Structure-Activity Relationship Insights

| Modification | % Inhibition (Aurora A) | % Inhibition (MPS1) | Comments |

|---|---|---|---|

| No modification | 58% | 77% | Baseline activity |

| Addition of methoxy group | 70% | 80% | Increased solubility and activity |

| Substitution with quinoline | 90% | >50% | Significant increase in potency |

Propriétés

IUPAC Name |

2-pyridin-4-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQJZDGOMAJPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.